(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one
Description
The compound "(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one" is a benzofuran derivative characterized by a 1-benzofuran-3-one core substituted with a hydroxyethylpiperazine group at position 7 and a 3-phenylpropenylidene moiety at position 2. Benzofuran derivatives are widely studied for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities, often modulated by substituents such as piperazine rings and conjugated aromatic systems .
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c27-16-15-25-11-13-26(14-12-25)17-20-21(28)10-9-19-23(29)22(30-24(19)20)8-4-7-18-5-2-1-3-6-18/h1-10,27-28H,11-17H2/b7-4+,22-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHWSVNHNBYHTD-HEYHWPDRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC=CC4=CC=CC=C4)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C=C\C4=CC=CC=C4)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate electrophiles.
Hydroxyethyl Group Addition: The hydroxyethyl group is added through alkylation reactions, typically using ethylene oxide or similar reagents.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct configuration of the double bonds (2Z and 2E).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds or the carbonyl group, resulting in the formation of saturated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Saturated alcohols and alkanes.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzofuran derivatives and piperazine-containing molecules.
Biology
In biological research, the compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in treating diseases such as cancer, neurological disorders, and infections.
Industry
In the industrial sector, the compound’s unique properties make it a candidate for use in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological responses.
Comparison with Similar Compounds
Key Compounds for Comparison:
(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one ()
- Molecular Formula : C25H30N2O7
- Key Features : The 2,3,4-trimethoxybenzylidene group enhances electron density and steric bulk compared to the target compound’s 3-phenylpropenylidene. The hydroxyethylpiperazine substituent is retained, suggesting improved solubility due to the hydroxyl group .
The methylpiperazine group decreases hydrophilicity compared to hydroxyethylpiperazine .
Table 1: Structural and Physicochemical Comparison
<sup>a</sup>logP values estimated via XLogP3 ().
Biological Activity
The compound (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzofuran core and multiple functional groups, including hydroxyl and piperazine moieties, which are crucial for its biological interactions. The molecular formula is , with a molecular weight of 410.48 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O4 |
| Molecular Weight | 410.48 g/mol |
| IUPAC Name | (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors involved in critical biological pathways. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes, potentially leading to altered metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling cascades.
Anticancer Activity
Research indicates that compounds similar to (2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of benzofuran compounds showed selective cytotoxicity against tumorigenic cell lines, suggesting potential applications in cancer therapy.
Antioxidant Properties
In vitro studies have shown that the compound possesses significant antioxidant activity. It can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly important for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound has been evaluated for its ability to protect neuronal cells from apoptosis induced by oxidative stress. Preliminary findings suggest that it may enhance neuronal survival and function.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of structurally related compounds in vitro against several cancer cell lines (e.g., HeLa and MCF7). The results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity.
Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups. This supports its potential use as a therapeutic agent for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
